molecular formula C16H15N3O4 B2355176 2-{[2-(2-Methoxyphenoxy)ethyl]amino}-5-nitrobenzonitrile CAS No. 852385-27-4

2-{[2-(2-Methoxyphenoxy)ethyl]amino}-5-nitrobenzonitrile

Cat. No.: B2355176
CAS No.: 852385-27-4
M. Wt: 313.313
InChI Key: XZLIBGCNMABVCX-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-{[2-(2-Methoxyphenoxy)ethyl]amino}-5-nitrobenzonitrile involves several steps. One common method includes the reaction of 2-(2-Methoxyphenoxy)ethylamine with 5-nitro-2-chlorobenzonitrile under specific conditions . The reaction typically occurs in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .

Chemical Reactions Analysis

2-{[2-(2-Methoxyphenoxy)ethyl]amino}-5-nitrobenzonitrile undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, with reagents like sodium methoxide.

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 2-{[2-(2-Methoxyphenoxy)ethyl]amino}-5-nitrobenzonitrile involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The pathways involved in its mechanism of action are still under investigation, but it is believed to affect cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

2-{[2-(2-Methoxyphenoxy)ethyl]amino}-5-nitrobenzonitrile can be compared with similar compounds such as:

    2-{[2-(2-Methoxyphenoxy)ethyl]amino}-5-chlorobenzonitrile: This compound has a chlorine atom instead of a nitro group, which affects its reactivity and applications.

    2-{[2-(2-Methoxyphenoxy)ethyl]amino}-5-methylbenzonitrile: The presence of a methyl group instead of a nitro group results in different chemical properties and uses.

The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and applications in research and industry .

Properties

IUPAC Name

2-[2-(2-methoxyphenoxy)ethylamino]-5-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4/c1-22-15-4-2-3-5-16(15)23-9-8-18-14-7-6-13(19(20)21)10-12(14)11-17/h2-7,10,18H,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZLIBGCNMABVCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCNC2=C(C=C(C=C2)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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